Lipophilicity Control: XLogP3 of 2.1 Balances Permeability Against Excessive LogP Compared to N-Unsubstituted and N-Cyclopentyl Analogs
The target compound's XLogP3 of 2.1 lies within the optimal range for passive permeability while avoiding the excessive lipophilicity (XLogP3 > 2.5) associated with higher metabolic clearance and promiscuous binding. The N-unsubstituted analog (CAS 459820-09-8) has an XLogP of 1.4, which may limit membrane permeability, while the N-cyclopentyl analog (CAS 2098039-80-4) reaches XLogP3 2.6, approaching the upper threshold of drug-like space [1][2][3]. The cyclopropylmethyl group thus provides a 'Goldilocks' lipophilicity profile not achieved by either smaller or larger N-substituents.
| Evidence Dimension | Computed lipophilicity (XLogP3/LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | N-unsubstituted analog (CAS 459820-09-8): XLogP 1.4; N-methyl analog (CAS 879896-48-7): LogP 1.84; N-cyclopentyl analog (CAS 2098039-80-4): XLogP3 2.6 |
| Quantified Difference | ΔXLogP vs. N-unsubstituted: +0.7; vs. N-methyl: +0.26; vs. N-cyclopentyl: −0.5 |
| Conditions | Computed values from PubChem (XLogP3 3.0), Chem960 (XLogP), and Fluorochem (LogP) using standardized algorithms. |
Why This Matters
A ΔXLogP of +0.7 relative to the N-unsubstituted parent significantly enhances predicted passive membrane permeability while avoiding the metabolic liability risk associated with the N-cyclopentyl analog (XLogP3 2.6).
- [1] PubChem CID 121211136. XLogP3-AA: 2.1. https://pubchem.ncbi.nlm.nih.gov/compound/121211136 View Source
- [2] Chem960. 459820-09-8. XLogP: 1.4. https://m.chem960.com/cas/459820-09-8/ View Source
- [3] Kuujia. 2098039-80-4 (N-cyclopentyl analog). XLogP3: 2.6. https://www.kuujia.com/cas-2098039-80-4.html View Source
